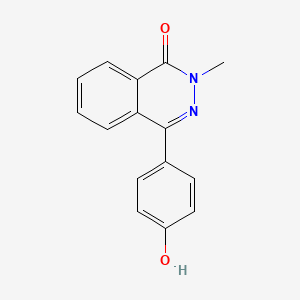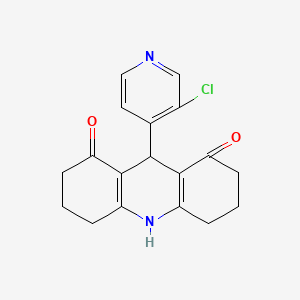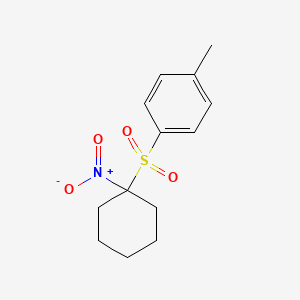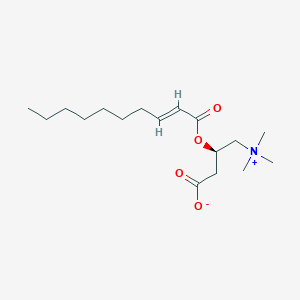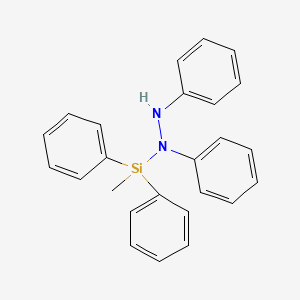
1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine is a unique organosilicon compound characterized by the presence of both hydrazine and silyl groupsIts molecular formula is C25H24N2Si, and it has a molecular weight of 380.569 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine typically involves the reaction of diphenylmethylsilyl chloride with 1,2-diphenylhydrazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds depending on the reagents used.
科学的研究の応用
1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: It may be used in the study of biological systems and mechanisms due to its unique chemical structure.
Medicinal Chemistry:
作用機序
The mechanism of action of 1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine involves its interaction with various molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hydrazine moiety can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
1,2-Diphenylhydrazine: Lacks the silyl group, making it less stable and reactive.
Diphenylmethylsilyl Chloride: Contains the silyl group but lacks the hydrazine moiety.
Azo Compounds: Similar in structure but differ in the presence of the azo group instead of the hydrazine moiety.
Uniqueness
1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine is unique due to the combination of the silyl and hydrazine groups in a single molecule. This dual functionality provides enhanced stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
特性
CAS番号 |
18858-85-0 |
|---|---|
分子式 |
C25H24N2Si |
分子量 |
380.6 g/mol |
IUPAC名 |
1-[methyl(diphenyl)silyl]-1,2-diphenylhydrazine |
InChI |
InChI=1S/C25H24N2Si/c1-28(24-18-10-4-11-19-24,25-20-12-5-13-21-25)27(23-16-8-3-9-17-23)26-22-14-6-2-7-15-22/h2-21,26H,1H3 |
InChIキー |
WFPQAKUNKIYWLZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C3=CC=CC=C3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Diphenylbenzo[h]quinazoline](/img/structure/B11942993.png)
![4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)

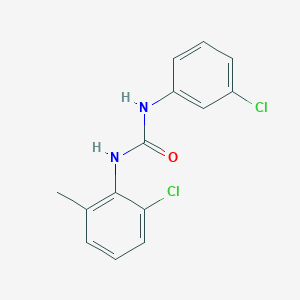



![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
